2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile
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Overview
Description
2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound is known for its unique properties and is extensively utilized in various scientific research fields, including pharmaceutical development, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Scientific Research Applications
2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile is widely used in scientific research due to its versatile properties. Some of its applications include:
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and therapeutic agents.
Organic Synthesis: This compound is used as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.
Material Science: Its unique chemical structure makes it valuable in the development of new materials with specific properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methoxy-4-(trifluoromethoxy)phenylacetonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenylacetylene: This compound has a similar trifluoromethoxy group but differs in its overall structure and reactivity.
2-Methoxy-4-(trifluoromethoxy)benzaldehyde: This compound shares the same aromatic ring structure but has an aldehyde group instead of a nitrile group.
Properties
IUPAC Name |
2-[2-methoxy-4-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-15-9-6-8(16-10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBYGSDSEGLXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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